beta-Tocotrienol

Catalog No.
S592899
CAS No.
490-23-3
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Tocotrienol

CAS Number

490-23-3

Product Name

beta-Tocotrienol

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1

InChI Key

FGYKUFVNYVMTAM-WAZJVIJMSA-N

SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O

Synonyms

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol; 5,8-Dimethyltocotrienol

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O

Anti-Cancer Properties

Studies suggest beta-tocotrienol may possess anti-cancer properties. Research indicates it can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and brain cancers [, ]. This effect is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells through different pathways [, ]. Additionally, beta-tocotrienol might enhance the efficacy of conventional cancer treatments by increasing the sensitivity of cancer cells to chemotherapy drugs []. However, further research is necessary to fully understand its potential as an anti-cancer agent and its effectiveness in human clinical trials.

Neuroprotective Effects

Beta-tocotrienol's unique structure allows it to penetrate the blood-brain barrier, potentially offering neuroprotective benefits. Studies suggest it may help protect brain cells from damage caused by oxidative stress, a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's []. Additionally, research indicates beta-tocotrienol might improve cognitive function and memory in animal models. While these findings are encouraging, further investigations are needed to confirm these effects in humans and understand the underlying mechanisms.

Beta-Tocotrienol is a member of the vitamin E family and is classified as a tocotrienol. Its chemical structure features a chromanol ring with three methyl groups at positions 2, 5, and 8, and an unsaturated isoprenoid side chain. This unique structure differentiates tocotrienols from tocopherols, which have saturated side chains. Beta-Tocotrienol is predominantly found in various vegetable oils, such as palm oil, rice bran oil, and annatto oil, as well as in grains and certain seeds .

  • Potential Mechanisms: Research suggests β-tocotrienol might exert its effects through various mechanisms, including:
    • Antioxidant Activity: Similar to other vitamin E isoforms, β-tocotrienol might scavenge free radicals, protecting cells from oxidative damage [].
    • Anti-Cancer Effects: Studies suggest β-tocotrienol might induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation []. The exact mechanism, however, requires further investigation.
  • Generally Safe: Based on current knowledge, β-tocotrienol appears to be relatively safe for consumption at recommended doses []. However, more research is needed to determine its long-term safety profile.

Beta-Tocotrienol exhibits antioxidant properties due to its ability to donate hydrogen atoms from its hydroxyl group to free radicals. This reaction helps to neutralize reactive oxygen species, thereby mitigating oxidative stress. The compound undergoes metabolic transformations primarily in the liver, where it is oxidized through cytochrome P450 enzymes, leading to the formation of metabolites such as carboxyethyl-hydroxychromanols and carboxymethylbutyl hydroxychroman .

Beta-Tocotrienol has been shown to possess several biological activities:

  • Antioxidant Activity: It scavenges free radicals and protects cellular components from oxidative damage .
  • Anti-inflammatory Effects: Studies suggest that beta-tocotrienol can reduce inflammation markers in various tissues .
  • Anticancer Properties: Research indicates that beta-tocotrienol may induce apoptosis in cancer cells and inhibit tumor growth more effectively than other forms of vitamin E .
  • Cardioprotective Effects: It has been associated with improved heart function and reduced lipid accumulation in the liver .

Beta-Tocotrienol can be synthesized through several methods:

  • Natural Extraction: It is commonly extracted from sources like palm oil or rice bran oil using solvent extraction methods.
  • Chemical Synthesis: Synthetic routes involve the condensation of appropriate precursors like isoprenoid units with chromanol derivatives. For example, a method includes heating geranyl-geraniol with boron trifluoride etherate to facilitate the reaction .
  • Biotechnological Approaches: Recent advancements have explored microbial fermentation for producing tocotrienols using genetically modified organisms .

Beta-Tocotrienol has diverse applications across various fields:

  • Nutraceuticals: Used as a dietary supplement for its antioxidant properties.
  • Cosmetics: Incorporated into skincare products for its protective effects against skin aging.
  • Food Industry: Added to food products for enhancing nutritional value and shelf life due to its antioxidant capabilities .

Beta-Tocotrienol shares structural similarities with other members of the vitamin E family but exhibits unique properties due to its unsaturated side chain. Here are some comparable compounds:

CompoundStructure FeaturesUnique Properties
Alpha-TocopherolSaturated side chain; four chiral centersHigher binding affinity for alpha-tocopherol transfer protein
Gamma-TocotrienolSimilar structure but different unsaturation patternMore effective in certain antioxidant assays
Delta-TocotrienolDifferent methylation pattern on the chromanol ringNotably higher lipid ORAC values
Alpha-TocotrienolSimilar to beta-tocotrienol but with different stereochemistryExhibits distinct biological activities compared to beta

Beta-tocotrienol's unique unsaturated side chain allows it to penetrate biological membranes more effectively than tocopherols, enhancing its bioavailability and therapeutic potential .

Physical Description

Solid

XLogP3

8.9

Melting Point

25°C

UNII

CHH810ZM8C

Other CAS

490-23-3

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)-: ACTIVE

Dates

Modify: 2023-08-15

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